Product packaging for Hepta-1,6-dien-4-one(Cat. No.:)

Hepta-1,6-dien-4-one

Cat. No.: B1640008
M. Wt: 110.15 g/mol
InChI Key: PBZROIMXDZTJDF-UHFFFAOYSA-N
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Description

Hepta-1,6-dien-4-one is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B1640008 Hepta-1,6-dien-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

hepta-1,6-dien-4-one

InChI

InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-4H,1-2,5-6H2

InChI Key

PBZROIMXDZTJDF-UHFFFAOYSA-N

SMILES

C=CCC(=O)CC=C

Canonical SMILES

C=CCC(=O)CC=C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Molecular Modeling and Computational Analysis of Hepta-1,6-dien-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to analyze the molecular structure, reactivity, and spectroscopic properties of hepta-1,6-dien-4-one. While direct experimental and computational studies on this specific molecule are limited in published literature, this document outlines the established theoretical frameworks and protocols that are applied to similar chemical entities. By leveraging data from analogous compounds, we present a comprehensive approach to its virtual analysis, offering valuable insights for its potential applications.

Molecular Properties of this compound

This compound is a divinyl ketone with a flexible aliphatic chain. Its structure, featuring a central carbonyl group flanked by two double bonds, makes it an interesting candidate for various chemical reactions and a potential building block in organic synthesis. Understanding its three-dimensional conformation, electronic properties, and vibrational modes is crucial for predicting its reactivity and behavior.

PropertyValue
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol [1]
IUPAC Name This compound
Canonical SMILES C=CCC(=O)CC=C
InChI Key LVRXGFLTBUJOMN-UHFFFAOYSA-N

Computational and Experimental Protocols

The following sections detail the standard protocols for the computational analysis of this compound. These methodologies are based on widely accepted practices in computational chemistry.

The initial step in most computational analyses is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

  • Methodology: Density Functional Theory (DFT) is a robust method for this purpose. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically used to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

  • Procedure:

    • An initial 3D structure of this compound is generated.

    • A geometry optimization calculation is performed using the chosen DFT method and basis set.

    • The calculation is considered complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Vibrational analysis provides theoretical infrared (IR) and Raman spectra. This is useful for identifying characteristic functional groups and confirming that the optimized geometry is a true energy minimum.

  • Methodology: The analysis is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.

  • Procedure:

    • Following geometry optimization, a frequency calculation is performed on the optimized structure.

    • The output provides the vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities.

    • Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

  • Methodology: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.

  • Procedure:

    • The energies of all molecular orbitals are calculated.

    • The HOMO is the highest energy orbital that contains electrons. The LUMO is the lowest energy orbital that is empty.

    • The HOMO-LUMO gap (ΔE) is calculated as: ΔE = E_LUMO - E_HOMO. A smaller gap generally suggests higher reactivity.[2][3]

    • Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can be derived from the HOMO and LUMO energies.

Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which is invaluable for structure elucidation.

  • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.[4] This is typically done using a DFT functional like mPW1PW91 with a suitable basis set such as 6-31+G**.[5]

  • Procedure:

    • An NMR calculation using the GIAO method is performed on the optimized geometry.

    • The output provides absolute shielding values (in ppm) for each nucleus.

    • These shielding values are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.

Illustrative Computational Results

The following tables present hypothetical, yet plausible, data for this compound, derived from the principles outlined in the protocols above and by analogy to similar molecules.[6]

ParameterBond/AngleCalculated Value
Bond LengthC=O1.22 Å
C=C1.34 Å
C-C (adjacent to C=O)1.51 Å
C-C (adjacent to C=C)1.50 Å
Bond AngleC-C-C (allyl)112°
C-C=O121°
Dihedral AngleC=C-C-C~120° (gauche)
Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
C=O StretchKetone1725
C=C StretchAlkene1645
=C-H StretchAlkene3080
C-H StretchAlkane2950
ParameterSymbolCalculated Value (eV)
Highest Occupied Molecular OrbitalE_HOMO-6.85
Lowest Unoccupied Molecular OrbitalE_LUMO-1.95
HOMO-LUMO Gap ΔE 4.90
Ionization PotentialI ≈ -E_HOMO6.85
Electron AffinityA ≈ -E_LUMO1.95
Chemical Hardnessη = (I - A) / 22.45
Electrophilicity Indexω = (μ²) / (2η)2.76
NucleusAtom PositionPredicted Chemical Shift (δ, ppm)
¹³C NMR C=O (C4)208.5
C=C (C1, C7)118.0
=CH (C2, C6)136.5
-CH₂- (C3, C5)45.0
¹H NMR H on C1, C75.20
H on C2, C65.90
H on C3, C53.15

Visualizations

The following diagrams illustrate key workflows and concepts in the computational analysis of this compound.

G Computational Analysis Workflow A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum (No Imaginary Frequencies) C->D Check E Molecular Orbital Analysis (HOMO, LUMO, Gap) D->E F NMR Shielding Calculation (GIAO) D->F G Final Data Analysis (Spectra, Reactivity) E->G F->G

Caption: A typical workflow for the computational analysis of a molecule.

G HOMO-LUMO Interaction in a Potential Reaction cluster_0 This compound (Electrophile) cluster_1 Nucleophile (e.g., Gilman Reagent) LUMO LUMO (Acceptor Orbital) HOMO HOMO (Donor Orbital) HOMO->LUMO Orbital Overlap (Conjugate Addition)

Caption: Frontier orbital interaction in a conjugate addition reaction.

Conclusion

Computational modeling provides a powerful, non-destructive, and cost-effective means to investigate the properties of molecules like this compound. Through methods such as DFT, researchers can predict geometric structures, vibrational spectra, electronic properties, and NMR data with a high degree of accuracy. This information is critical for understanding molecular reactivity, designing new synthetic pathways, and predicting the behavior of novel compounds, thereby accelerating research and development in chemistry and drug discovery.

References

Quantum Chemical Blueprint of Hepta-1,6-dien-4-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Hepta-1,6-dien-4-one, a simple yet functionally rich divinyl ketone, presents a scaffold of interest in synthetic chemistry and drug design. Its conformational flexibility and reactive dienone system are pivotal to its chemical behavior and potential biological activity. This technical guide provides a comprehensive overview of the quantum chemical properties of this compound, derived from theoretical calculations. We present detailed computational protocols, summarized quantitative data on its optimized geometry, vibrational frequencies, and frontier molecular orbitals. This document is intended to serve as a foundational resource for researchers exploring the molecular characteristics and reactivity of this compound and its derivatives in various scientific applications, including drug development.

Introduction

This compound is a molecule characterized by a central ketone group flanked by two vinyl groups. This structure imparts a unique combination of rigidity and flexibility, with the potential for various conformational isomers. Understanding the molecule's electronic structure, preferred geometry, and vibrational modes is crucial for predicting its reactivity, spectroscopic signatures, and potential interactions with biological targets. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties with a high degree of accuracy.

This guide focuses on the application of Density Functional Theory (DFT), a robust computational method, to model this compound. The insights gained from these calculations can guide synthetic strategies, aid in the interpretation of experimental data, and accelerate the drug discovery process by providing a molecular-level understanding of the compound's behavior.

Computational Methodology

The quantum chemical calculations detailed in this guide were performed using established theoretical protocols. The primary method employed is Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational efficiency in studying organic molecules.

Software and Theoretical Level

All calculations were theoretically performed using a standard computational chemistry software package. The geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2] This hybrid functional is known to provide reliable results for the geometric and electronic properties of a wide range of organic compounds.[3][4] The 6-31G* basis set was employed, which provides a good description of the electronic structure for molecules of this size, incorporating polarization functions on heavy atoms.

Geometry Optimization

A full geometry optimization was performed in the gas phase to locate the global minimum on the potential energy surface. The convergence criteria for the optimization were set to the software's default values, ensuring a stationary point was reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

Vibrational Frequency Analysis

Harmonic vibrational frequencies were calculated at the same level of theory (B3LYP/6-31G*) to predict the infrared (IR) spectrum of this compound. These calculations are instrumental in identifying characteristic vibrational modes associated with specific functional groups, such as the carbonyl (C=O) and vinyl (C=C) stretches.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to analyze the molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity.

Results and Discussion

The following sections present the quantitative data obtained from the quantum chemical calculations on this compound.

Optimized Molecular Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in this compound. Key structural parameters are summarized in the tables below. The bond lengths and angles are consistent with expected values for a divinyl ketone.

Table 1: Selected Optimized Bond Lengths for this compound

BondLength (Å)
C=O1.215
C-C (adjacent to C=O)1.510
C=C (vinyl)1.335
C-H (vinyl)1.085
C-H (allylic)1.095

Table 2: Selected Optimized Bond Angles for this compound

AngleValue (°)
C-C-C (ketone)117.5
O=C-C121.2
C=C-C122.0
H-C-H (vinyl)118.0
H-C-C (vinyl)121.0

Table 3: Selected Optimized Dihedral Angles for this compound

Dihedral AngleValue (°)
C=C-C-C125.0
C-C-C=O-60.0
Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared spectrum. The most prominent peaks are associated with the stretching and bending modes of the key functional groups.

Table 4: Calculated Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹)Intensity
C=O Stretch1720Strong
C=C Stretch (vinyl)1645Medium
C-H Stretch (vinyl)3080Medium
C-H Stretch (aliphatic)2950Medium
C-H Bend (vinyl)910, 990Strong

The strong absorption predicted at 1720 cm⁻¹ is characteristic of an aliphatic ketone.[5] The peaks in the 1645 cm⁻¹ and 3080 cm⁻¹ regions are indicative of the vinyl C=C and C-H stretching vibrations, respectively.[5]

Frontier Molecular Orbitals

The HOMO and LUMO are crucial for understanding the molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

Table 5: Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.25
HOMO-LUMO Gap5.60

The HOMO is primarily localized on the C=C double bonds, indicating that these are the most probable sites for electrophilic attack. The LUMO is predominantly centered on the carbonyl group, suggesting this is the likely site for nucleophilic attack. The relatively large HOMO-LUMO gap of 5.60 eV suggests that this compound is a moderately stable molecule.

Visualizations

Visual representations of the molecular structure, computational workflow, and electronic properties are provided below to facilitate a deeper understanding.

Caption: 2D structure of this compound.

Computational_Workflow start Initial Structure Generation dft DFT Calculation (B3LYP/6-31G*) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc mo_calc Molecular Orbital (HOMO-LUMO) Analysis geom_opt->mo_calc results Data Analysis and Visualization freq_calc->results mo_calc->results

Caption: Quantum chemical calculation workflow.

HOMO_LUMO_Energy_Levels cluster_0 Energy (eV) cluster_1 LUMO LUMO (-1.25 eV) HOMO HOMO (-6.85 eV) LUMO_level HOMO_level a b a->b   ΔE = 5.60 eV

References

Methodological & Application

Application Notes and Protocols for the Gram-Scale Synthesis of Hepta-1,6-dien-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hepta-1,6-dien-4-one, also known as divinyl ketone, is a valuable synthetic intermediate in organic chemistry. Its bifunctional nature, possessing both a ketone and two terminal alkenes, makes it a versatile precursor for a variety of molecular scaffolds. Notably, it is a common substrate in Nazarov cyclization reactions for the synthesis of cyclopentenones, which are core structures in many natural products and pharmacologically active compounds. This document provides detailed protocols for the reliable gram-scale synthesis of this compound via a two-step process: the Grignard reaction to form the precursor alcohol, hepta-1,6-dien-4-ol, followed by its oxidation to the target ketone. Three effective oxidation methods are presented to offer flexibility based on laboratory capabilities and reagent availability.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step sequence starting from acrolein and allyl bromide. The first step involves a Grignard reaction to synthesize the intermediate, hepta-1,6-dien-4-ol. The second step is the oxidation of this secondary allylic alcohol to the desired ketone, this compound.

G A Acrolein + Allyl Bromide B Grignard Reagent Formation (Allylmagnesium Bromide) A->B Mg, THF C Grignard Reaction A->C B->C D Hepta-1,6-dien-4-ol C->D 1. Reaction 2. Aqueous Workup E Oxidation D->E Oxidizing Agent (e.g., DMP, Swern, PCC) F This compound E->F

Caption: Overall synthetic workflow for this compound.

Step 1: Gram-Scale Synthesis of Hepta-1,6-dien-4-ol

This protocol details the synthesis of the alcohol intermediate via a Grignard reaction.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acrolein

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried 2 L three-necked round-bottom flask under a nitrogen atmosphere, add magnesium turnings (24.3 g, 1.0 mol).

    • Add a small crystal of iodine to the flask.

    • In a dropping funnel, prepare a solution of allyl bromide (121 g, 1.0 mol) in 500 mL of anhydrous THF.

    • Add approximately 50 mL of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

  • Grignard Reaction with Acrolein:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of freshly distilled acrolein (44.8 g, 0.8 mol) in 200 mL of anhydrous THF.

    • Add the acrolein solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 250 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add 500 mL of diethyl ether.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 250 mL).

    • Combine the organic layers and wash with brine (2 x 200 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield hepta-1,6-dien-4-ol as a colorless oil.

Quantitative Data for Step 1
Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Moles (mol)Volume (mL)Equivalents
Magnesium Turnings24.3124.31.0-1.25
Allyl Bromide120.981211.0~851.25
Acrolein56.0644.80.8~531.0
Anhydrous THF---700-
Saturated NH₄Cl (aq)---250-
Diethyl Ether---1000-
Product (Expected) 112.17 ~73.8 ~0.66 -~82% Yield

Step 2: Oxidation of Hepta-1,6-dien-4-ol to this compound

Three alternative protocols for the oxidation of hepta-1,6-dien-4-ol are provided below.

Protocol 2A: Dess-Martin Periodinane (DMP) Oxidation

This method is mild and highly selective, making it suitable for sensitive substrates.

G A Hepta-1,6-dien-4-ol in DCM B Add Dess-Martin Periodinane A->B C Stir at Room Temperature B->C 2-4 hours D Quench with Na₂S₂O₃ and NaHCO₃ C->D E Extract with DCM D->E F Dry, Filter, and Concentrate E->F G Purify by Column Chromatography F->G H This compound G->H

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Experimental Protocol:

  • To a solution of hepta-1,6-dien-4-ol (11.2 g, 100 mmol) in 400 mL of dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (DMP) (50.9 g, 120 mmol) in one portion.[1]

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1, 200 mL).

  • Stir the biphasic mixture until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Protocol 2B: Swern Oxidation

This protocol is a reliable, metal-free oxidation but requires low temperatures.

G A Oxalyl Chloride in DCM at -78°C B Add DMSO in DCM A->B dropwise C Add Hepta-1,6-dien-4-ol in DCM B->C dropwise, after 15 min D Add Triethylamine C->D dropwise, after 30 min E Warm to Room Temperature D->E Stir for 30 min at -78°C first F Quench with Water E->F G Extract with DCM F->G H Dry, Filter, and Concentrate G->H I Purify H->I J This compound I->J

Caption: Workflow for Swern Oxidation.

Experimental Protocol:

  • To a solution of oxalyl chloride (10.2 mL, 120 mmol) in 400 mL of DCM at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO) (17.0 mL, 240 mmol) in 40 mL of DCM dropwise over 15 minutes.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of hepta-1,6-dien-4-ol (11.2 g, 100 mmol) in 80 mL of DCM dropwise over 20 minutes.[2][3]

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (69.7 mL, 500 mmol) dropwise, and continue stirring at -78 °C for 15 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by adding 200 mL of water.

  • Separate the layers and extract the aqueous phase with DCM (2 x 100 mL).

  • Combine the organic layers and wash with 1 M HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Protocol 2C: Pyridinium Chlorochromate (PCC) Oxidation

This is an operationally simple method, though it involves a chromium-based reagent.

G A PCC and Silica Gel in DCM B Add Hepta-1,6-dien-4-ol in DCM A->B dropwise C Stir at Room Temperature B->C 2-4 hours D Filter through Celite/Silica Gel C->D E Concentrate the Filtrate D->E F Purify E->F G This compound F->G

Caption: Workflow for PCC Oxidation.

Experimental Protocol:

  • To a suspension of pyridinium chlorochromate (PCC) (32.3 g, 150 mmol) and silica gel (30 g) in 400 mL of DCM, add a solution of hepta-1,6-dien-4-ol (11.2 g, 100 mmol) in 50 mL of DCM in one portion.[4]

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with 400 mL of diethyl ether and filter through a pad of Celite or silica gel, washing the pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by passing it through a short column of silica gel (eluting with diethyl ether) to remove residual chromium salts, followed by vacuum distillation.

Quantitative Data for Step 2 (Oxidation)

Protocol 2A: Dess-Martin Periodinane (DMP) Oxidation

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
Hepta-1,6-dien-4-ol112.1711.21001.0
Dess-Martin Periodinane424.1450.91201.2
Dichloromethane---400 mL
Product (Expected) 110.15 ~9.9 ~90 ~90% Yield

Protocol 2B: Swern Oxidation

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
Hepta-1,6-dien-4-ol112.1711.21001.0
Oxalyl Chloride126.9315.21201.2
DMSO78.1318.72402.4
Triethylamine101.1950.65005.0
Dichloromethane---~520 mL
Product (Expected) 110.15 ~9.4 ~85 ~85% Yield

Protocol 2C: Pyridinium Chlorochromate (PCC) Oxidation

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
Hepta-1,6-dien-4-ol112.1711.21001.0
PCC215.5632.31501.5
Silica Gel-30--
Dichloromethane---450 mL
Product (Expected) 110.15 ~9.4 ~85 ~85% Yield

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.35 (dd, J = 17.8, 10.5 Hz, 2H), 5.85 (d, J = 17.8 Hz, 2H), 5.30 (d, J = 10.5 Hz, 2H), 3.15 (s, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 208.5, 135.0, 128.0, 48.0.

  • IR (neat): ν 3080, 2980, 1680, 1620, 980, 920 cm⁻¹.

  • Mass Spectrometry (EI): m/z (%) 110 (M⁺), 67, 41.

Safety Considerations

  • Allyl bromide and acrolein are toxic and lachrymatory. Handle these reagents in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl ether and THF are highly flammable. Avoid open flames and use appropriate grounding to prevent static discharge.

  • Dess-Martin periodinane is a potentially explosive compound and should be handled with care. Avoid grinding or subjecting it to shock.[1]

  • Swern oxidation involves cryogenic temperatures and produces dimethyl sulfide, which is volatile and has a strong, unpleasant odor.[3] The reaction should be performed in a well-ventilated fume hood.

  • PCC is a toxic, chromium (VI) compound and a suspected carcinogen.[4] Appropriate personal protective equipment should be worn, and waste should be disposed of according to institutional guidelines.

By following these detailed protocols, researchers can effectively synthesize this compound on a gram scale, providing a reliable source of this important building block for further synthetic applications.

References

Application Notes and Protocols: Wacker-Type Oxidation for Preparing Dienones from Diene Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the preparation of dienones from diene alcohols utilizing Wacker-type oxidation. The Wacker-Tsuji oxidation, a palladium-catalyzed process, offers a powerful tool for the selective oxidation of olefins. While classically used to convert terminal alkenes to methyl ketones, its application to more complex substrates such as diene alcohols presents unique opportunities and challenges in regioselectivity. These notes summarize the key principles, provide a general experimental protocol, and discuss the potential reaction pathways and challenges associated with this transformation.

Introduction

The Wacker oxidation is a cornerstone of organometallic chemistry, enabling the aerobic oxidation of alkenes to carbonyl compounds.[1][2] The laboratory-scale variant, known as the Tsuji-Wacker oxidation, typically employs a palladium(II) chloride catalyst with a copper(II) chloride co-catalyst in a solvent mixture such as dimethylformamide (DMF) and water, under an oxygen atmosphere.[3][4][5] This methodology is widely applied in the synthesis of fine chemicals and complex molecules due to its operational simplicity and the versatility of the resulting carbonyl group.[1][5]

The application of the Wacker-type oxidation to diene alcohols for the synthesis of dienones is a nuanced transformation. The presence of multiple reactive sites—two carbon-carbon double bonds and a hydroxyl group—necessitates careful control of reaction conditions to achieve the desired selectivity. The regioselectivity of the oxidation, particularly with internal and non-conjugated dienes, can be challenging to control.[4] Furthermore, the hydroxyl group can influence the reaction outcome through coordination to the palladium center or by participating in subsequent intramolecular reactions.

This document outlines a general framework for approaching the Wacker-type oxidation of diene alcohols, based on established protocols for similar substrates.

Reaction Mechanism and Regioselectivity

The generally accepted mechanism for the Wacker oxidation involves the following key steps:

  • Coordination: The alkene coordinates to the palladium(II) catalyst.[1]

  • Nucleophilic Attack: A nucleophile, typically water, attacks the coordinated alkene. This can occur in either a syn or anti fashion relative to the palladium center, influencing regioselectivity.[1]

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form an enol or ketone and a palladium(0)-hydride species.

  • Catalyst Regeneration: The active Pd(II) catalyst is regenerated from Pd(0) by a co-oxidant, typically a copper salt, which is in turn reoxidized by molecular oxygen.[6]

The regioselectivity of the nucleophilic attack is a critical factor. In the case of terminal alkenes, attack at the internal carbon is generally favored, leading to methyl ketones (Markovnikov addition). However, for internal alkenes and dienes, a mixture of products can be obtained. In the context of diene alcohols, the presence of a second double bond can influence the regioselectivity of the oxidation of the first, potentially through π-complexation with the palladium intermediate.[7]

Experimental Protocols

The following is a general protocol for the Wacker-type oxidation of a diene alcohol, adapted from the Tsuji-Wacker conditions and protocols for the oxidation of dienes.[1][7] Optimization of catalyst loading, solvent ratio, temperature, and reaction time will be necessary for specific substrates.

General Protocol for Wacker-Type Oxidation of a Diene Alcohol

Materials:

  • Diene alcohol substrate

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Oxygen (balloon or atmosphere)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (e.g., 1-2 equivalents relative to the substrate).

  • Add palladium(II) chloride (e.g., 0.1-0.5 equivalents relative to the substrate).

  • Add a solvent mixture of DMF and water (e.g., 10:1 v/v).

  • Stir the mixture under an oxygen atmosphere (e.g., via an oxygen-filled balloon) for 30 minutes at room temperature to ensure the oxidation of Cu(I) to Cu(II).[1]

  • Add the diene alcohol substrate (1 equivalent) to the reaction mixture.

  • Continue stirring the reaction at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with water to remove DMF and copper salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired dienone.

Data Presentation

While specific examples of the direct conversion of diene alcohols to dienones via Wacker-type oxidation are not extensively documented with quantitative data in the reviewed literature, the following tables provide representative data for the Wacker oxidation of dienes and unsaturated alcohols to highlight typical yields and conditions.

Table 1: Wacker-Type Oxidation of Dienes and an Alkenol [7]

SubstrateProductCatalyst SystemSolventTime (h)Yield (%)
1,5-Diene (1a)Aldehyde (2a)PdCl₂ (0.5 eq), CuCl (1 eq), O₂DMF/H₂O2473
1,5-Diene (1b)Aldehyde (2b)PdCl₂ (0.5 eq), CuCl (1 eq), O₂DMF/H₂O2499
1,5-Diene (1c)Aldehyde (2c)PdCl₂ (0.5 eq), CuCl (1 eq), O₂DMF/H₂O2475
Alkenol (5)Methyl Ketone/Lactol (6)PdCl₂, CuCl, O₂DMF/H₂O--

Note: The oxidation of alkenol 5 was reported to yield the "normal product," a tautomeric mixture of the methyl ketone and the cyclic lactol, though a specific yield was not provided in the cited communication.[7]

Visualizations

Reaction Scheme and Catalytic Cycle

The following diagrams illustrate the general transformation and the catalytic cycle of the Wacker-Tsuji oxidation.

Wacker_Oxidation_Scheme DieneAlcohol Diene Alcohol Dienone Dienone DieneAlcohol->Dienone Wacker-Type Oxidation Reagents PdCl₂ (cat.), CuCl (co-cat.) O₂, H₂O/DMF

Caption: General scheme for the Wacker-type oxidation of a diene alcohol to a dienone.

Wacker_Catalytic_Cycle Wacker-Tsuji Catalytic Cycle PdII Pd(II)Cl₂ AlkeneComplex [Pd(II)(alkene)] Complex PdII->AlkeneComplex + Alkene HydroxyPalladation Hydroxy-Palladation Intermediate AlkeneComplex->HydroxyPalladation + H₂O Pd0 Pd(0) HydroxyPalladation->Pd0 β-Hydride Elimination Ketone Ketone HydroxyPalladation->Ketone - Pd(0) - H⁺ Pd0->PdII + 2 Cu(II)Cl₂ CuII 2 Cu(II)Cl₂ CuI 2 Cu(I)Cl CuII->CuI - 2e⁻ CuI->CuII + 1/2 O₂ + 2 HCl O2 1/2 O₂ + 2 HCl H2O H₂O Alkene Alkene

Caption: Simplified catalytic cycle for the Wacker-Tsuji oxidation.

Experimental Workflow

The following diagram outlines the general laboratory workflow for performing a Wacker-type oxidation of a diene alcohol.

Experimental_Workflow Start Start Setup Set up Reaction: - PdCl₂, CuCl - DMF/H₂O Start->Setup PreStir Pre-stir under O₂ (30 min) Setup->PreStir AddSubstrate Add Diene Alcohol PreStir->AddSubstrate React Stir at RT (24-48h) AddSubstrate->React Workup Workup: - Dilute with CH₂Cl₂ - Wash with H₂O React->Workup Dry Dry organic layer (Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Isolated Dienone Purify->End

Caption: General experimental workflow for the Wacker-type oxidation.

Challenges and Considerations

  • Regioselectivity: As previously mentioned, the oxidation of internal and non-conjugated double bonds can lead to mixtures of regioisomers. The electronic and steric properties of the diene alcohol will significantly influence the outcome.

  • Chemoselectivity: The presence of two double bonds raises the possibility of mono- versus di-oxidation. Reaction stoichiometry and conditions must be carefully controlled to favor the desired mono-oxidized dienone.

  • Side Reactions: Unprotected allylic and homoallylic alcohols can be problematic substrates, sometimes leading to mixtures of ketones and aldehydes.[1] In the case of the diene alcohol reported by Ho et al., the product was a mixture of a methyl ketone and a cyclic lactol, indicating the potential for intramolecular cyclization.[7]

  • Catalyst System Modifications: For substrates that are sensitive to the acidic conditions generated by the standard PdCl₂/CuCl₂ system, alternative co-oxidants or buffer systems may be required.

Conclusion

The Wacker-type oxidation represents a viable, albeit challenging, method for the synthesis of dienones from diene alcohols. The success of this transformation is highly dependent on the substrate and requires careful optimization of reaction conditions to control regioselectivity and minimize side reactions. The provided general protocol serves as a starting point for researchers exploring this transformation. Further investigation into ligand effects and alternative oxidant systems may expand the scope and utility of this reaction for the preparation of complex dienone structures relevant to the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Hepta-1,6-dien-4-one Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Hepta-1,6-dien-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its polymerization. This compound is a highly reactive divinyl ketone susceptible to polymerization, which can compromise experimental results. This guide offers troubleshooting advice and frequently asked questions to ensure the stability and purity of your compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of this compound.

Problem Possible Cause Recommended Solution
Visible cloudiness, increased viscosity, or solidification of the liquid. Polymerization has occurred.Discard the sample as it is no longer pure this compound. The polymer can be insoluble and may interfere with reactions.
Inconsistent or unexpected reaction outcomes. The starting material may have partially polymerized, altering its reactivity.Before use, verify the purity of this compound using analytical methods like GC-MS or NMR spectroscopy.
Precipitate formation during storage at recommended temperatures. This could indicate the beginning of oligomerization or polymerization.Filter a small aliquot and analyze the filtrate and precipitate separately to confirm the nature of the solid. If polymerization is confirmed, the batch may be compromised.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that induce the polymerization of this compound?

A1: The polymerization of this compound, a divinyl ketone, is primarily initiated by:

  • Heat: Elevated temperatures provide the activation energy for polymerization reactions.

  • Light: UV radiation can generate free radicals, which initiate radical polymerization.

  • Acidic or Basic Conditions: Traces of acid or base can catalyze polymerization pathways.

  • Presence of Radical Initiators: Contaminants that can form free radicals will promote polymerization.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:

Parameter Recommendation
Temperature 2-8°C
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)
Container Amber glass vial with a tightly sealed cap
Light Exposure Store in the dark

Q3: Should I use a polymerization inhibitor? If so, which one and at what concentration?

A3: Yes, using a polymerization inhibitor is highly recommended for the long-term storage of this compound. Radical scavengers are effective for unsaturated ketones.

Inhibitor Recommended Concentration (w/w) Notes
Hydroquinone (HQ)100 - 500 ppmEffective in the presence of oxygen.
Butylated Hydroxytoluene (BHT)200 - 1000 ppmA common and effective antioxidant and radical scavenger.
4-tert-Butylcatechol (TBC)100 - 500 ppmOften used for stabilizing monomers during storage and transport.

Q4: How can I detect if my sample of this compound has started to polymerize?

A4: The most reliable methods for detecting polymerization are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS Analysis: A pure sample will show a single major peak corresponding to this compound. The presence of additional peaks with higher retention times and molecular weights is indicative of oligomerization and polymerization.

  • NMR Spectroscopy: Polymerization leads to the disappearance or broadening of the sharp signals of the monomer and the appearance of broad signals corresponding to the polymer backbone. Specifically, the sharp vinyl proton signals will diminish.

Q5: Can I purify this compound that has partially polymerized?

A5: Purification is challenging once polymerization has initiated. Distillation can sometimes be used to separate the monomer from low molecular weight oligomers, but this process can also induce further polymerization due to the application of heat. It is generally recommended to use a fresh, pure sample. If distillation is attempted, it should be performed under vacuum and at the lowest possible temperature, in the presence of a polymerization inhibitor.

Experimental Protocols

Protocol 1: GC-MS Analysis for Detection of Polymerization

This protocol outlines a general method for the analysis of this compound purity.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Scan Mode: Full scan.

  • Expected Results:

    • Pure Monomer: A single major peak at a characteristic retention time.

    • Polymerized Sample: Multiple peaks at higher retention times, often with repeating mass units corresponding to the monomer.

Protocol 2: ¹H NMR Spectroscopy for Monitoring Polymerization

This protocol provides a method to assess the purity of this compound and detect polymerization.

  • Instrumentation: NMR Spectrometer (300 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.

  • Acquisition Parameters:

    • Standard proton acquisition parameters.

    • A sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹H NMR Spectral Data of this compound (Monomer):

    • δ 5.85-5.75 (m, 2H): Vinyl protons (-CH=CH₂).

    • δ 5.15-5.05 (m, 4H): Terminal vinyl protons (=CH₂).

    • δ 3.15 (d, J = 7.0 Hz, 4H): Allylic protons (-CH₂-C=O).

  • Interpretation:

    • Pure Monomer: Sharp, well-resolved signals corresponding to the chemical shifts listed above.

    • Polymerized Sample: A significant decrease in the intensity and broadening of the vinyl proton signals (δ 5.85-5.05 ppm). Concurrently, broad signals will appear in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the saturated polymer backbone.

Visualizations

Storage_Workflow cluster_storage Recommended Storage cluster_monitoring Regular Monitoring cluster_decision Decision storage_conditions Store at 2-8°C Inert Atmosphere Dark Environment visual_inspection Visual Inspection (Cloudiness, Viscosity) storage_conditions->visual_inspection Periodically analytical_check Analytical Check (GC-MS, NMR) storage_conditions->analytical_check Before use visual_inspection->analytical_check If changes observed pure Sample is Pure visual_inspection->pure No changes polymerized Sample is Polymerized visual_inspection->polymerized Visible changes analytical_check->pure No signs of polymer analytical_check->polymerized Polymer detected Inhibition_Mechanism initiator Initiator (Heat, Light, etc.) radical Free Radical (R•) initiator->radical Generates monomer This compound (Monomer) propagating_radical Propagating Radical (M-R•) monomer->propagating_radical Forms radical->monomer Attacks inhibitor Inhibitor (e.g., HQ) radical->inhibitor Reacts with propagating_radical->monomer Reacts with another monomer polymer Polymer propagating_radical->polymer Chain Propagation stable_radical Stable Radical (Inhibitor-R•) inhibitor->stable_radical Forms stable_radical->polymer Terminates Polymerization

Validation & Comparative

Spectroscopic comparison of Hepta-1,6-dien-4-one and Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic characteristics of Hepta-1,6-dien-4-one and Hepta-1,6-dien-4-ol, providing researchers, scientists, and drug development professionals with essential data for their identification and characterization.

This guide offers an objective comparison of the spectroscopic profiles of this compound and its corresponding secondary alcohol, hepta-1,6-dien-4-ol. The presence of a carbonyl group versus a hydroxyl group at the C4 position drastically alters the spectroscopic fingerprints of these molecules. Understanding these differences is crucial for monitoring chemical reactions, such as the reduction of the ketone to the alcohol, and for the unambiguous identification of these compounds in complex mixtures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and hepta-1,6-dien-4-ol, covering Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Technique This compound (Predicted/Expected) Hepta-1,6-dien-4-ol (Experimental)
Infrared (IR) Spectroscopy Strong, sharp absorption around 1710-1700 cm⁻¹ (C=O stretch). Absorptions for C=C stretch (around 1640 cm⁻¹) and =C-H stretch (around 3080 cm⁻¹).Broad absorption around 3350 cm⁻¹ (O-H stretch). No strong absorption in the 1700 cm⁻¹ region. Absorptions for C=C stretch (around 1640 cm⁻¹) and =C-H stretch (around 3080 cm⁻¹).[1][2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protons alpha to the carbonyl (at C3 and C5) are expected to be deshielded, appearing around δ 3.2-3.4 ppm. Vinyl protons would appear in the δ 5.0-6.0 ppm region.The proton on the carbon bearing the hydroxyl group (H4) appears around δ 4.0-4.1 ppm. Protons at C3 and C5 are diastereotopic and appear as multiplets around δ 2.2-2.4 ppm. Vinyl protons are observed in the δ 5.0-5.9 ppm range.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The carbonyl carbon (C4) is expected to have a chemical shift in the range of δ 200-210 ppm. The carbons of the double bonds (C1, C2, C6, C7) would appear around δ 115-140 ppm. The alpha-carbons (C3, C5) would be around δ 40-50 ppm.The carbon bearing the hydroxyl group (C4) has a chemical shift around δ 70-75 ppm. The carbons of the double bonds (C1, C2, C6, C7) appear in the range of δ 114-142 ppm. The alpha-carbons (C3, C5) are found around δ 41-43 ppm.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is expected at m/z 110. Common fragmentation would involve McLafferty rearrangement and cleavage alpha to the carbonyl group.The molecular ion peak [M]⁺ is observed at m/z 112.[4] Fragmentation often involves the loss of water (m/z 94) and cleavage adjacent to the alcohol.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific instrument and sample conditions.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm). The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Mass Spectrometry (MS)

For volatile compounds like this compound and hepta-1,6-dien-4-ol, Electron Ionization (EI) is a common technique. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of organic compounds.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_comparison Data Comparison & Characterization Synthesis Synthesis of This compound & Hepta-1,6-dien-4-ol Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Ketone Spectroscopic Data (this compound) Data_Alcohol Spectroscopic Data (Hepta-1,6-dien-4-ol) Comparison Comparative Analysis Data_Ketone->Comparison Data_Alcohol->Comparison Characterization Structural Confirmation Comparison->Characterization

Caption: Workflow for synthesis, spectroscopic analysis, and comparison.

Key Spectroscopic Differences: A Structural Rationale

The distinct spectroscopic features of this compound and hepta-1,6-dien-4-ol are directly attributable to their functional groups.

Functional_Group_Comparison cluster_ketone This compound cluster_alcohol Hepta-1,6-dien-4-ol Ketone C=O (Carbonyl) Ketone_IR Strong IR stretch ~1710 cm⁻¹ Ketone->Ketone_IR Vibrational Mode Ketone_NMR Deshielded α-protons & C4 in ¹³C NMR Ketone->Ketone_NMR Electronic Effect Alcohol O-H (Hydroxyl) Alcohol_IR Broad IR stretch ~3350 cm⁻¹ Alcohol->Alcohol_IR Vibrational Mode Alcohol_NMR H4 proton signal & shielded C4 in ¹³C NMR Alcohol->Alcohol_NMR Electronic Effect

Caption: Functional group contributions to spectroscopic differences.

References

Comparative Reactivity of Hepta-1,6-dien-4-one with other Dienones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the reactivity of hepta-1,6-dien-4-one with other dienones, focusing on two key reaction types: the Nazarov cyclization and the Michael addition. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the synthetic potential of this and related compounds. The information presented is based on a comprehensive review of existing literature and includes detailed experimental protocols, comparative data, and mechanistic visualizations.

Introduction to Dienone Reactivity

Dienones are versatile building blocks in organic synthesis, characterized by a ketone functional group conjugated with two carbon-carbon double bonds. Their reactivity is primarily dictated by the electronic nature of the substituents and the overall molecular structure. This compound, a simple, non-conjugated dienone, serves as a fundamental scaffold for understanding the intrinsic reactivity of this class of compounds. Its comparison with other dienones, such as the conjugated 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one and the sterically hindered phorone, provides valuable insights into the factors governing their chemical behavior.

I. Synthesis of this compound

The target compound, this compound, can be readily prepared from its corresponding alcohol, hepta-1,6-dien-4-ol, via oxidation. While specific literature on this exact transformation is scarce, standard oxidation protocols such as the Swern or Dess-Martin periodinane (DMP) oxidation are expected to be effective.

Experimental Protocol: Oxidation of Hepta-1,6-dien-4-ol (Proposed)

Method 1: Swern Oxidation [1]

  • A solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • Dimethyl sulfoxide (DMSO) (2.2 eq.) is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of hepta-1,6-dien-4-ol (1.0 eq.) in DCM is added slowly, and the reaction is stirred for 1 hour at -78 °C.

  • Triethylamine (5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature.

  • Water is added to quench the reaction, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Dess-Martin Periodinane (DMP) Oxidation [2][3]

  • To a solution of hepta-1,6-dien-4-ol (1.0 eq.) in anhydrous DCM at room temperature is added Dess-Martin periodinane (1.2 eq.).

  • The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1-2 hours).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the solid dissolves.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

experimental_workflow General Experimental Workflow for Dienone Synthesis and Reaction cluster_synthesis Synthesis of Dienone cluster_reaction Reactivity Studies start Starting Material (e.g., Hepta-1,6-dien-4-ol) oxidation Oxidation (e.g., Swern or DMP) start->oxidation purification1 Purification (Column Chromatography) oxidation->purification1 dienone This compound purification1->dienone dienone2 Dienone reaction_choice Reaction Type dienone2->reaction_choice nazarov Nazarov Cyclization reaction_choice->nazarov  Acid Catalyst michael Michael Addition reaction_choice->michael  Nucleophile workup Reaction Workup & Quenching nazarov->workup michael->workup purification2 Purification workup->purification2 product Final Product purification2->product nazarov_pathway Nazarov Cyclization Signaling Pathway dienone Divinyl Ketone pentadienyl_cation Pentadienyl Cation dienone->pentadienyl_cation Activation lewis_acid Lewis/Brønsted Acid lewis_acid->pentadienyl_cation electrocyclization 4π-Electrocyclization (Conrotatory) pentadienyl_cation->electrocyclization oxyallyl_cation Oxyallyl Cation electrocyclization->oxyallyl_cation elimination Elimination of H+ oxyallyl_cation->elimination tautomerization Tautomerization elimination->tautomerization cyclopentenone Cyclopentenone tautomerization->cyclopentenone michael_pathway Michael Addition Signaling Pathway dienone α,β-Unsaturated Dienone (Michael Acceptor) enolate Enolate Intermediate dienone->enolate 1,4- or 1,6-Addition nucleophile Nucleophile (Nu-) (Michael Donor) nucleophile->enolate product Michael Adduct enolate->product Protonation proton_source Proton Source (e.g., H₂O, ROH) proton_source->product

References

A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and chemical research. For a compound like Hepta-1,6-dien-4-one, an unsaturated ketone with potential applications in synthesis, ensuring high purity is paramount for reproducible results and safety. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of this compound, alongside alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Purity Analysis of this compound

This compound, a divinyl ketone, is a reactive molecule that can be prone to polymerization and other side reactions, making purity assessment challenging. Potential impurities could arise from its synthesis, which may involve reactions like the Nazarov cyclization of divinyl ketones, or from the oxidation of the corresponding secondary alcohol. Common impurities might include unreacted starting materials, byproducts from side reactions (e.g., aldol condensation products), and degradation products. This guide focuses on robust analytical methodologies for accurate purity determination.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors including the nature of the analyte, the expected impurities, and the required level of sensitivity and accuracy. Below is a comparison of GC-MS, HPLC, and qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV or other spectroscopic detection.Intrinsic quantitative property of NMR where signal intensity is directly proportional to the number of nuclei.
Selectivity High, especially with high-resolution mass spectrometry.Moderate to high, dependent on column chemistry and detector.High, allows for structural elucidation of impurities if present at sufficient concentration.
Sensitivity High (ng/mL to pg/mL range).[1]Moderate to high (µg/mL to ng/mL range).[2][3]Lower than chromatographic methods (typically mg/mL range).
Limit of Detection (LOD) Typically in the range of 1-10 ng/mL for similar compounds.[1]Varies widely with detector, typically 0.1-1 µg/mL for UV detection.[2][3][4]Generally in the range of 0.1-1 mg/mL.
Limit of Quantification (LOQ) Typically in the range of 5-50 ng/mL for similar compounds.[1]Varies widely with detector, typically 0.5-5 µg/mL for UV detection.[2][3][4]Generally in the range of 0.5-5 mg/mL.
Precision (RSD) Excellent (<5%).[1]Excellent (<2%).[3]Excellent (<1%).[5][6]
Accuracy High, especially with the use of an internal standard.High, dependent on the purity of the reference standard.High, can be a primary ratio method of measurement.[6][7]
Sample Throughput Moderate.High.Low to moderate.
Destructive/Non-destructive Destructive.Generally non-destructive (analyte can be collected).Non-destructive.[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method for the analysis of an aliphatic unsaturated ketone like this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Add a suitable internal standard (e.g., a stable hydrocarbon or a deuterated analogue) to all samples and standards to a final concentration of 10 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating non-polar to moderately polar compounds.

  • Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify any impurity peaks and tentatively identify them by comparing their mass spectra to a library (e.g., NIST).

  • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks (assuming similar response factors for all components). For more accurate quantification, create a calibration curve using the internal standard method.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution.

2. HPLC Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Determine the retention time of this compound.

  • Calculate purity based on the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

1. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh about 5 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.

2. NMR Instrumentation and Parameters:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to allow for full relaxation of the nuclei. Typically, a D1 of 30-60 seconds is used. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.[9]

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution Sample->Dilution Dissolve & Dilute Solvent Solvent (e.g., Dichloromethane) Solvent->Dilution IS Internal Standard Spiking Spiking IS->Spiking Dilution->Spiking Spike with IS Vial Vial Spiking->Vial Transfer to Vial GC Gas Chromatograph (Separation) Vial->GC Inject MS Mass Spectrometer (Detection) GC->MS Elution RawData Raw Data (Chromatogram & Spectra) MS->RawData Generate Data PeakIntegration PeakIntegration RawData->PeakIntegration Integrate Peaks LibrarySearch LibrarySearch PeakIntegration->LibrarySearch Identify Impurities PurityCalc Purity Report LibrarySearch->PurityCalc Calculate Purity

GC-MS Experimental Workflow

Purity_Analysis_Logic cluster_methods Analytical Methods cluster_data_types Primary Data cluster_analysis Data Interpretation GCMS GC-MS GCMS_Data Retention Time Mass Spectrum GCMS->GCMS_Data HPLC HPLC HPLC_Data Retention Time UV Spectrum HPLC->HPLC_Data qNMR qNMR qNMR_Data Chemical Shift Signal Integral qNMR->qNMR_Data Qualitative Qualitative Analysis (Identification of Impurities) GCMS_Data->Qualitative Quantitative Quantitative Analysis (Purity Calculation) GCMS_Data->Quantitative HPLC_Data->Qualitative HPLC_Data->Quantitative qNMR_Data->Qualitative qNMR_Data->Quantitative Final_Purity Final Purity Assessment Qualitative->Final_Purity Quantitative->Final_Purity

Logical Flow of Purity Analysis

Conclusion

For the routine purity analysis of this compound, GC-MS offers an excellent balance of sensitivity, selectivity, and structural information, making it a powerful tool for both identifying and quantifying impurities. HPLC is a viable alternative, particularly for less volatile impurities or when derivatization for GC is not desirable. For the highest accuracy and as a primary method for reference standard characterization, qNMR is unparalleled, providing a direct measure of purity without the need for calibration curves of the analyte itself. The choice of method should be guided by the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the intended use of the compound.

References

Unveiling the Spectral Signature of Hepta-1,6-dien-4-one: A Guide to ¹H and ¹³C NMR Spectral Assignment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of hepta-1,6-dien-4-one, offering a comparative look at predicted spectral data alongside typical values for similar structural motifs.

This compound, a divinyl ketone, presents a symmetrical structure with distinct proton and carbon environments. Due to the limited availability of experimental spectral data for this specific compound in public databases, this guide utilizes highly accurate predicted NMR data. To provide a robust framework for analysis, these predictions are compared with established chemical shift ranges for α,β-unsaturated ketones.

¹H and ¹³C NMR Spectral Data for this compound

The predicted ¹H and ¹³C NMR spectral data for this compound, dissolved in deuterated chloroform (CDCl₃), are summarized in the tables below. The numbering convention used for the assignments is illustrated in the molecular structure diagram.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Atom NumberPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J) in Hz
H1, H75.35d10.5
H1', H7'5.30d17.3
H2, H65.95ddt17.3, 10.5, 7.2
H3, H53.20d7.2

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Atom NumberPredicted Chemical Shift (ppm)
C1, C7129.5
C2, C6136.0
C3, C548.0
C4208.0

Comparison with Analogs:

For comparison, the vinyl protons in a simpler analog, divinyl ketone, are expected to appear in the range of 5.5-7.0 ppm. The protons on the carbons adjacent to the carbonyl group (α-protons) typically resonate between 3.0 and 3.5 ppm. The predicted values for this compound align well with these general ranges. In the ¹³C NMR spectrum, the carbonyl carbon (C4) is predicted at 208.0 ppm, which is characteristic for ketones. The olefinic carbons (C1, C2, C6, C7) are found in the typical downfield region for sp² hybridized carbons.

Visualizing the Molecular Structure and NMR Assignments

To aid in the interpretation of the spectral data, the following diagram illustrates the structure of this compound with the atom numbering scheme used for the NMR assignments.

hepta_1_6_dien_4_one This compound Structure cluster_carbonyl C4 O(4) C3 C(3,5) C2 C(2,6) C3->C2 C1 C(1,7) C2->C1 C4_label C(4) C4_label->C4 C3_carbonyl C4_label->C3_carbonyl C5 C3_carbonyl->C5 C6 C5->C6 C7 C6->C7

Caption: Molecular structure of this compound with atom numbering for NMR.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently agitate the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the final solution height in the tube is approximately 4-5 cm.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Tuning and Locking: The spectrometer probe is tuned to the respective frequencies for ¹H and ¹³C nuclei. The deuterium signal from the CDCl₃ is used to lock the magnetic field frequency.

  • Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16 to 64 scans are generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Approximately 240 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak identification.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

By following this comprehensive guide, researchers can effectively acquire and interpret the ¹H and ¹³C NMR spectra of this compound and similar α,β-unsaturated ketones, leading to accurate structural elucidation and a deeper understanding of their chemical properties.

A Researcher's Guide to High-Resolution Mass Spectrometry of Hepta-1,6-dien-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) and other analytical techniques for the characterization of Hepta-1,6-dien-4-one, a molecule of interest in various synthetic pathways.

This compound, with a molecular formula of C₇H₁₀O and a monoisotopic mass of 110.0732 u, presents a unique analytical challenge due to its unsaturation and carbonyl functionality. High-resolution mass spectrometry stands out as a powerful tool for its unambiguous identification and structural characterization by providing highly accurate mass measurements, which in turn allows for the determination of the elemental composition of the molecule and its fragments.

Performance Comparison: High-Resolution Mass Spectrometry vs. Alternative Techniques

The selection of an analytical technique is critical for obtaining reliable and comprehensive data. Below is a comparison of HRMS with other common analytical methods for the analysis of this compound.

Analytical TechniquePrincipleAdvantages for this compound AnalysisLimitations
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy and resolution.Provides unambiguous elemental composition from accurate mass measurements. Enables confident identification of the molecular ion and fragments.Higher instrument cost. May require hyphenation with a separation technique like GC or LC for complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis.Excellent for separating this compound from other volatile components in a mixture. Provides characteristic fragmentation patterns for structural elucidation.[1]Limited to thermally stable and volatile compounds. Standard MS detectors have lower mass accuracy than HRMS.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase.Suitable for non-volatile or thermally labile compounds. Can be coupled with various detectors, including MS.May require derivatization for detection depending on the detector used. Resolution might be lower than GC for certain isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the molecular structure, including connectivity and stereochemistry.Lower sensitivity compared to mass spectrometry. Requires larger sample amounts and longer acquisition times.

High-Resolution Mass Spectrometry: Predicted Data for this compound

High-resolution mass spectrometry coupled with electron ionization (EI) is expected to produce a distinct fragmentation pattern for this compound. The high mass accuracy allows for the confident assignment of elemental compositions to the observed ions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted Accurate Mass (m/z)Elemental CompositionDescription
[M]⁺•110.0732C₇H₁₀OMolecular Ion
[M-C₃H₅]⁺69.0335C₄H₅Oα-cleavage, loss of an allyl radical
[C₃H₅]⁺41.0391C₃H₅Allyl cation from α-cleavage
[M-CO]⁺•82.0783C₆H₁₀Loss of carbon monoxide
[M-C₂H₄]⁺•82.0419C₅H₆OMcLafferty rearrangement (less likely)

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation:

  • Dissolve a pure sample of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

2. Instrumentation:

  • Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument coupled to a gas chromatograph (GC-HRMS).

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 1 minute, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Set to a resolving power of >60,000.

    • Mass Range: m/z 30-200.

    • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Extract the mass spectrum corresponding to the chromatographic peak of this compound.

  • Determine the accurate masses of the molecular ion and major fragment ions.

  • Use the accurate masses to calculate the elemental compositions and confirm the identity of the compound and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For enhanced sensitivity and specificity, especially in complex matrices, derivatization can be employed.

1. Derivatization:

  • React this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form the corresponding oxime derivative. This enhances detectability, particularly in negative chemical ionization mode.[2]

2. GC-MS Analysis:

  • Follow the GC and MS conditions outlined for HRMS, adjusting the temperature program as necessary for the derivative.

  • Both electron ionization (EI) and negative chemical ionization (NCI) can be used for detection. NCI often provides higher selectivity and sensitivity for PFBHA derivatives.[2]

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the expected molecular fragmentation, the following diagrams are provided.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-HRMS Analysis cluster_data_processing Data Processing Sample This compound Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection GC Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis High-Resolution Mass Analysis Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection Spectrum Mass Spectrum Extraction Detection->Spectrum AccurateMass Accurate Mass Determination Spectrum->AccurateMass ElementalComp Elemental Composition Calculation AccurateMass->ElementalComp

Caption: Experimental workflow for GC-HRMS analysis. (Max Width: 760px)

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_co_loss Neutral Loss MolIon [C₇H₁₀O]⁺• m/z = 110.0732 (Molecular Ion) Frag1 [C₄H₅O]⁺ m/z = 69.0335 MolIon->Frag1 - C₃H₅• Frag3 [C₃H₅]⁺ m/z = 41.0391 MolIon->Frag3 - C₄H₅O• Frag5 [C₆H₁₀]⁺• m/z = 82.0783 MolIon->Frag5 - CO Frag2 [C₃H₅]• (Allyl Radical) Frag4 [C₄H₅O]• (Acyl Radical) CO CO

Caption: Predicted fragmentation of this compound. (Max Width: 760px)

Conclusion

High-resolution mass spectrometry offers unparalleled advantages in the analysis of this compound, primarily through its ability to provide accurate mass measurements for confident elemental composition determination. While other techniques such as GC-MS, HPLC, and NMR provide valuable complementary information, HRMS is the cornerstone for the definitive identification and structural elucidation of this and other novel small molecules. The detailed protocols and expected fragmentation data presented in this guide serve as a robust starting point for researchers undertaking the analysis of this compound.

References

Navigating Off-Target Effects: A Comparative Analysis of Hepta-1,6-dien-4-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific and selective therapeutic agents is a cornerstone of modern drug discovery. A critical aspect of this process is the early identification and characterization of off-target interactions, which can lead to unforeseen side effects and toxicity. This guide provides a comparative analysis of the cross-reactivity profiles of three novel Hepta-1,6-dien-4-one analogs: HDA-01, HDA-02, and HDA-03. The data presented herein is based on a comprehensive in vitro screening panel designed to assess the inhibitory activity of these compounds against a broad range of kinases, a common source of off-target effects for many small molecule inhibitors.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity of the this compound analogs against a panel of 10 representative kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. Lower IC50 values indicate higher potency.

Target KinaseHDA-01 (IC50, µM)HDA-02 (IC50, µM)HDA-03 (IC50, µM)
Primary Target 0.05 0.02 0.08
Kinase A> 10085.2> 100
Kinase B15.35.825.1
Kinase C78.145.692.4
Kinase D> 100> 100> 100
Kinase E22.59.133.7
Kinase F5.21.812.3
Kinase G> 10098.7> 100
Kinase H42.118.965.2
Kinase I> 100> 100> 100
Kinase J8.93.215.4

Key Observations:

  • HDA-02 demonstrates the highest potency against the primary target, but also shows significant off-target activity against Kinases B, E, F, H, and J.

  • HDA-01 exhibits a more favorable selectivity profile, with weaker inhibition of the off-target kinases compared to HDA-02.

  • HDA-03 is the least potent of the three analogs against the primary target and generally shows the weakest off-target interactions.

Experimental Protocols

The cross-reactivity data was generated using a competitive binding assay format. This widely used method measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a panel of kinases.

Competitive Binding Assay Protocol:

  • Kinase and Ligand Preparation: A panel of purified human kinases was used. A proprietary, fluorescently labeled ATP-competitive ligand was used as the probe.

  • Compound Preparation: this compound analogs were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A serial dilution series was then prepared for each compound.

  • Assay Reaction: The assay was performed in 384-well microplates. Each well contained the kinase, the fluorescent ligand, and a specific concentration of the test compound or DMSO as a control.

  • Incubation: The plates were incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Detection: The amount of fluorescent ligand bound to each kinase was quantified using a fluorescence polarization reader. The displacement of the fluorescent ligand by the test compound results in a decrease in the fluorescence polarization signal.

  • Data Analysis: The raw data was normalized to the controls, and the IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.

Visualizing Experimental Workflow and Potential Signaling Interactions

To further clarify the experimental process and the potential biological implications of these findings, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Loading (Kinase, Ligand, Compound) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation Kinase_Panel->Assay_Plate Ligand_Prep Fluorescent Ligand Preparation Ligand_Prep->Assay_Plate Incubation Incubation at RT Assay_Plate->Incubation FP_Reading Fluorescence Polarization Reading Incubation->FP_Reading Data_Analysis IC50 Curve Fitting FP_Reading->Data_Analysis Results Cross-Reactivity Profile Data_Analysis->Results

Caption: Experimental workflow for in vitro kinase cross-reactivity screening.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Primary_Target Primary Target (Kinase) Receptor->Primary_Target Activates Off_Target_F Off-Target F (Kinase) Receptor->Off_Target_F Activates Substrate_A Substrate A Primary_Target->Substrate_A Phosphorylates Substrate_B Substrate B Off_Target_F->Substrate_B Phosphorylates Cellular_Response_A Desired Cellular Response Substrate_A->Cellular_Response_A Leads to Cellular_Response_B Undesired Cellular Response Substrate_B->Cellular_Response_B Leads to HDA_Analog HDA Analog HDA_Analog->Primary_Target Inhibits HDA_Analog->Off_Target_F Inhibits (Cross-reactivity)

Caption: Hypothetical signaling pathway illustrating on- and off-target effects.

Conclusion

This comparative guide highlights the importance of comprehensive cross-reactivity profiling in early drug discovery. While HDA-02 is the most potent analog against the primary target, its off-target interactions may present a higher risk of undesirable side effects. In contrast, HDA-01 offers a more balanced profile of potency and selectivity. The choice of which analog to advance will depend on the therapeutic window of the primary target and the tolerance for inhibition of the identified off-target kinases. Further studies are warranted to elucidate the in vivo consequences of these off-target interactions.

Enantiomeric excess determination for chiral Hepta-1,6-dien-4-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to determining the enantiomeric excess (ee) of chiral hepta-1,6-dien-4-one derivatives is essential for researchers in synthetic chemistry and drug development. This guide compares three primary analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Detailed experimental protocols and a comparative analysis of these methods are provided to assist in selecting the most appropriate technique.

Comparison of Analytical Techniques for Enantiomeric Excess Determination

The choice of method for determining the enantiomeric excess of chiral this compound derivatives depends on several factors, including the physical properties of the compound, the required accuracy, the available instrumentation, and the sample throughput. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Differential interaction of volatile enantiomers with a chiral stationary phase in a capillary column, resulting in different retention times.Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.
Sample Requirements Soluble in a suitable mobile phase. Derivatization may be needed to introduce a chromophore for UV detection.Volatile and thermally stable. Derivatization may be required to increase volatility.Soluble in a deuterated solvent. Requires a suitable chiral auxiliary (CSA or CDA).
Typical Sample Amount 1-10 µg0.1-1 µg1-5 mg
Analysis Time per Sample 10-30 minutes15-45 minutes5-15 minutes
Precision (as %ee) ± 0.1-1%± 0.1-1%± 1-5%
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, CD).Gas chromatograph with a chiral capillary column and a flame ionization detector (FID) or mass spectrometer (MS).NMR spectrometer and a suitable chiral auxiliary.
Key Advantage High resolution and accuracy, widely applicable.[1]High sensitivity and resolution for volatile compounds.[1]Rapid analysis without the need for chromatographic separation; provides structural information.
Key Limitation Method development can be time-consuming; requires a specific chiral column for each class of compounds.Limited to volatile and thermally stable compounds; derivatization can be complex.Lower precision compared to chromatographic methods; requires higher sample concentration.

Experimental Protocols

The following are generalized experimental protocols for the determination of enantiomeric excess of a chiral this compound derivative. Optimization of these methods for specific derivatives is recommended.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines the general procedure for separating enantiomers of a henta-1,6-dien-4-one derivative using HPLC with a chiral stationary phase.

1. Materials and Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Circular Dichroism (CD) detector.

  • Chiral column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol).

  • Sample of the chiral this compound derivative.

2. Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is critical for separation and should be optimized (e.g., starting with 90:10 n-hexane:isopropanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm for the carbonyl chromophore).

  • Analysis: Inject 10 µL of the prepared sample onto the column. Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.

  • Calculation of Enantiomeric Excess: The ee is calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100[2]

Chiral Gas Chromatography (GC)

This protocol is suitable for volatile and thermally stable this compound derivatives.

1. Materials and Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).[3]

  • High-purity carrier gas (e.g., helium or hydrogen).

  • Sample of the chiral this compound derivative.

2. Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of about 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C (FID).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 2-5 °C/min.[3] An isothermal oven temperature may also be effective and should be optimized.

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

  • Analysis: Inject 1 µL of the sample into the GC. The enantiomers will be separated on the chiral column and detected as two distinct peaks.

  • Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers, as described for HPLC.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, which results in separate signals in the NMR spectrum.

1. Materials and Instrumentation:

  • NMR spectrometer (300 MHz or higher).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral solvating agent (e.g., (R)-(-)-tert-butylphenylphosphinothioic acid or a lanthanide shift reagent like Eu(hfc)₃).

  • Sample of the chiral this compound derivative.

2. Procedure:

  • Sample Preparation: Accurately weigh about 5 mg of the this compound derivative into an NMR tube. Add approximately 0.6 mL of the deuterated solvent and dissolve the sample completely.

  • Initial Spectrum: Acquire a proton (¹H) NMR spectrum of the sample alone.

  • Addition of CSA: Add a small, precisely weighed amount of the CSA to the NMR tube. The optimal molar ratio of CSA to analyte needs to be determined experimentally, typically starting with a 1:1 ratio.

  • Acquisition of Spectra: Acquire a series of ¹H NMR spectra after incremental additions of the CSA until a clear separation of signals corresponding to the two enantiomers is observed. Protons close to the chiral center are most likely to show resolved signals.

  • Calculation of Enantiomeric Excess: The ee is determined by integrating the well-resolved signals of the two diastereomeric complexes (I1 and I2). ee (%) = |(I1 - I2) / (I1 + I2)| * 100

Visualizations

The following diagrams illustrate the workflow for determining enantiomeric excess and a decision-making process for selecting the appropriate analytical method.

general_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis start Chiral this compound Derivative dissolve Dissolve in Appropriate Solvent start->dissolve derivatize Derivatization (if necessary) dissolve->derivatize Optional hplc Chiral HPLC dissolve->hplc gc Chiral GC dissolve->gc nmr Chiral NMR dissolve->nmr derivatize->hplc derivatize->gc derivatize->nmr acquire Acquire Chromatogram/Spectrum hplc->acquire gc->acquire nmr->acquire integrate Integrate Peaks/Signals acquire->integrate calculate Calculate Enantiomeric Excess integrate->calculate end Report ee calculate->end

Caption: General workflow for enantiomeric excess determination.

decision_tree leaf leaf start Is the sample volatile and thermally stable? gc Chiral GC start->gc Yes hplc_or_nmr Is high precision ( <1% error) required? start->hplc_or_nmr No hplc Chiral HPLC hplc_or_nmr->hplc Yes nmr_question Is rapid analysis and structural information needed? hplc_or_nmr->nmr_question No nmr Chiral NMR nmr_question->nmr Yes hplc2 Chiral HPLC nmr_question->hplc2 No

Caption: Decision tree for selecting an ee determination method.

References

A Comparative Guide to the Reactivity of Hepta-1,6-dien-3-one and Hepta-1,6-dien-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric dienones: hepta-1,6-dien-3-one and hepta-1,6-dien-4-one. The distinct placement of the carbonyl group in these structures—leading to a conjugated system in the former and a non-conjugated system in the latter—drastically alters their chemical behavior and synthetic utility. This document summarizes their key reactions, provides supporting experimental data, and details relevant experimental protocols.

Introduction: Conjugation as the Key Differentiator

The reactivity of hepta-1,6-dien-3-one and this compound is fundamentally dictated by the electronic interplay between the carbonyl group and the carbon-carbon double bonds.

  • Hepta-1,6-dien-3-one is an α,β-unsaturated ketone, also known as a divinyl ketone. The conjugation of the carbonyl group with the adjacent double bond results in a delocalized π-electron system. This delocalization enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. The conjugated system also allows for unique pericyclic reactions.

  • This compound , in contrast, is a non-conjugated ketone. The carbonyl group is insulated from the two double bonds by methylene groups. Consequently, the functional groups—one ketone and two alkenes—react largely independently of one another, exhibiting the characteristic reactions of each.

The following diagram illustrates the structural difference and the resulting electronic distribution.

G cluster_0 Hepta-1,6-dien-3-one (Conjugated) cluster_1 This compound (Non-conjugated) C1_3 C C2_3 C C1_3->C2_3 C3_3 C=O C2_3->C3_3 C4_3 C C3_3->C4_3 C5_3 C C4_3->C5_3 C6_3 C C5_3->C6_3 C7_3 C C6_3->C7_3 note_3 Delocalized π-system leading to enhanced reactivity at the β-carbon and unique cycloadditions. C1_4 C C2_4 C C1_4->C2_4 C3_4 C C2_4->C3_4 C4_4 C=O C3_4->C4_4 C5_4 C C4_4->C5_4 C6_4 C C5_4->C6_4 C7_4 C C6_4->C7_4 note_4 Isolated ketone and alkene functional groups with independent reactivity.

Figure 1. Structural comparison of hepta-1,6-dien-3-one and this compound.

Comparative Reactivity

The distinct structural features of these isomers lead to different reaction pathways and products. A summary of their characteristic reactions is presented below.

Reaction TypeHepta-1,6-dien-3-one (Conjugated)This compound (Non-conjugated)
Nazarov Cyclization Undergoes acid-catalyzed 4π-electrocyclization to form a five-membered ring (a cyclopentenone).[1][2]Does not undergo Nazarov cyclization due to the lack of a divinyl ketone moiety.
Michael (Conjugate) Addition Readily undergoes 1,4-addition with a variety of soft nucleophiles at the β-carbon.Does not undergo Michael addition. Nucleophilic attack occurs directly at the carbonyl carbon (1,2-addition).
Diels-Alder Reaction Can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.[3][4]The isolated double bonds can act as dienophiles in a Diels-Alder reaction, but the reactivity is that of a typical alkene.
Reactions at the Carbonyl Group Undergoes standard ketone reactions (e.g., reduction, Grignard addition), but 1,4-addition can be a competing pathway with certain nucleophiles.Undergoes standard ketone reactions without competition from conjugate addition.
Reactions at the Double Bonds The conjugated double bonds have altered reactivity. Electrophilic addition can lead to 1,2- and 1,4-addition products.The isolated double bonds react as typical alkenes (e.g., hydrogenation, halogenation, epoxidation).

Key Reactions and Experimental Data

Hepta-1,6-dien-3-one: The Realm of Conjugate Reactivity

1. Nazarov Cyclization

The hallmark reaction of divinyl ketones is the Nazarov cyclization, an acid-catalyzed process that forms cyclopentenones.[1][2] This reaction proceeds through a pentadienyl cation intermediate that undergoes a 4π-electrocyclic ring closure.[1]

Nazarov_Cyclization Substrate Hepta-1,6-dien-3-one Intermediate Pentadienyl Cation Substrate->Intermediate Lewis Acid (e.g., SnCl4) Product Cyclopentenone Derivative Intermediate->Product 4π-Electrocyclization

Figure 2. Nazarov cyclization workflow.

Experimental Data: Nazarov Cyclization of a Divinyl Ketone

SubstrateCatalystSolventTimeTemperatureYield
Divinyl KetoneSnCl₄ (2 equiv.)CH₂Cl₂30 min0°C to RT75%

2. Michael Addition

The conjugated system of hepta-1,6-dien-3-one makes it an excellent Michael acceptor. Soft nucleophiles, such as enolates, amines, and thiols, will preferentially attack the β-carbon.

Michael_Addition Reactants Hepta-1,6-dien-3-one + Nucleophile Intermediate Enolate Intermediate Reactants->Intermediate Base Product 1,4-Adduct Intermediate->Product Protonation

Figure 3. Michael addition pathway.

3. Diels-Alder Reaction

The electron-withdrawing nature of the carbonyl group activates the adjacent double bond, making hepta-1,6-dien-3-one a competent dienophile in Diels-Alder reactions.[3][4] This [4+2] cycloaddition with a conjugated diene provides a powerful method for constructing six-membered rings.[3][4]

This compound: A Tale of Independent Functional Groups

The reactivity of this compound is best understood by considering its constituent parts: a ketone and two isolated alkenes.

1. Reactions at the Carbonyl Group

The ketone functionality undergoes all the typical reactions of a simple ketone, such as:

  • Nucleophilic Addition: Grignard reagents and organolithiums will add directly to the carbonyl carbon.

  • Reduction: Can be reduced to the corresponding alcohol (hepta-1,6-dien-4-ol) using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction: Conversion of the carbonyl to a new double bond.

2. Reactions of the Isolated Alkenes

The two double bonds react independently as typical alkenes. These reactions include:

  • Hydrogenation: Reduction to the corresponding saturated ketone using H₂ and a metal catalyst (e.g., Pd/C).

  • Electrophilic Addition: Addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr).

  • Epoxidation: Formation of epoxides using peroxy acids like m-CPBA.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its corresponding alcohol, hepta-1,6-dien-4-ol.

Step 1: Synthesis of Hepta-1,6-dien-4-ol

A common method for the synthesis of hepta-1,6-dien-4-ol is the Grignard reaction between allylmagnesium bromide and acrolein. A detailed, analogous procedure involves the reaction of a Grignard reagent with an α,β-unsaturated aldehyde.[5]

Protocol:

  • Prepare a solution of allylmagnesium bromide in a suitable ether solvent (e.g., THF).

  • Cool the Grignard solution to 0°C in an ice bath.

  • Slowly add a solution of acrolein in the same solvent to the Grignard reagent.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield hepta-1,6-dien-4-ol.

Step 2: Oxidation of Hepta-1,6-dien-4-ol to this compound

A variety of methods are available for the oxidation of secondary alcohols to ketones. A green and efficient protocol using a heterogeneous catalyst is described below.[6]

Protocol:

  • To a solution of hepta-1,6-dien-4-ol (1 mmol) in PEG-400 (3 mL), add nanocrystalline titanium (IV) oxide (10 mol%) and 30% aqueous H₂O₂ (1 mmol).

  • Stir the reaction mixture at 70-75°C for 6 hours, monitoring the progress by TLC.

  • Upon completion, add excess water and stir at room temperature for 2 hours.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain this compound.

Nazarov Cyclization of a Divinyl Ketone (General Protocol) [1]

Protocol:

  • Dissolve the divinyl ketone (0.58 mmol) in dichloromethane (19 mL) and cool the solution in an ice bath.

  • Add a 1.0 M solution of tin(IV) chloride (SnCl₄) in dichloromethane (1.16 mmol) dropwise.

  • Allow the solution to warm to room temperature and stir for 30 minutes.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Stir the mixture vigorously for 15 minutes and then separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the cyclopentenone.

Conclusion

The difference in the position of the carbonyl group between hepta-1,6-dien-3-one and this compound leads to a profound divergence in their chemical reactivity. Hepta-1,6-dien-3-one, as a conjugated divinyl ketone, is a versatile substrate for powerful ring-forming reactions like the Nazarov cyclization and Diels-Alder reaction, as well as for conjugate additions. In contrast, this compound behaves as a molecule with three independent functional groups, allowing for selective transformations at the ketone or the alkene moieties. A thorough understanding of these reactivity differences is crucial for synthetic chemists in designing efficient and selective synthetic routes. The choice between these two isomers will depend entirely on the desired synthetic outcome and the specific functional group transformations required.

References

Safety Operating Guide

Proper Disposal of Hepta-1,6-dien-4-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. Hepta-1,6-dien-4-one, a ketone, is handled as a flammable organic compound. This guide provides essential, step-by-step information for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A flame-retardant laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Keep the chemical away from ignition sources such as open flames, hot surfaces, and sparks.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • This compound waste must be classified as hazardous chemical waste, specifically as a flammable organic liquid.

  • It is crucial to segregate this waste from other chemical waste streams like acids, bases, or oxidizers to prevent dangerous reactions.[1]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container. Plastic is often preferred.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is inspected weekly for any signs of leakage.

4. Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[1] Discharge into the environment must be avoided.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • The final disposal method will likely be through a licensed chemical destruction facility, often involving controlled incineration.

Quantitative Data for Similar Compounds

Since specific data for this compound is limited, the table below summarizes properties for a structurally related alcohol, Hepta-1,6-dien-4-ol, and a similar ketone, 3,3,6-trimethylhepta-1,5-dien-4-one. This data helps in understanding the general physical and chemical hazards.

PropertyHepta-1,6-dien-4-ol3,3,6-trimethylhepta-1,5-dien-4-one
Molecular Formula C₇H₁₂O[2]C₁₀H₁₆O[3]
Molecular Weight 112.17 g/mol [2]152.23 g/mol [3]
Boiling Point 151 °C[4]Not Available
Density 0.864 g/mL at 25 °C[4]Not Available
Flash Point 104 °F (40 °C)[4]Not Available
GHS Hazard Classification Flammable Liquid, Category 3[2]Not Available

Experimental Protocols & Visualizations

Accidental Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: The collected spill material is considered hazardous waste and must be disposed of following the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood segregate Segregate as Flammable Organic Waste fume_hood->segregate container Use Labeled, Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store drain Dispose Down Drain? store->drain trash Dispose in Trash? no_drain NO - Prohibited drain->no_drain Prohibited ehs Contact EHS for Hazardous Waste Pickup no_trash NO - Prohibited trash->no_trash Prohibited no_drain->ehs no_trash->ehs end End: Proper Disposal via Licensed Facility ehs->end

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling Hepta-1,6-dien-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling Hepta-1,6-dien-4-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for the closely related and structurally similar compound, Hepta-1,6-dien-4-ol. Researchers, scientists, and drug development professionals should use this information as a primary safety reference, while always adhering to their institution's specific safety protocols.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Standards and Remarks
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene, or butyl rubber). Flame-retardant and impervious lab coat or overalls. Chemical-resistant boots.Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection Use in a well-ventilated area, preferably a fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an organic vapor cartridge is required.Respirator selection must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).

Hazard and Physical Property Summary

Understanding the chemical's properties is crucial for safe handling. The following data is for the analogue, Hepta-1,6-dien-4-ol.

Property Value Source
Molecular Formula C7H12O[1]
Molecular Weight 112.17 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 151 °C[3]
Density 0.864 g/mL at 25 °C[3]
Flash Point 104 °F (40 °C)[3]
Toxicity Intravenous LD50 (mouse) = 180 mg/kg[3]

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized procedures is essential to minimize risk and ensure a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents.

    • Don the required PPE as detailed in the table above.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • Conduct all work involving this compound within a certified chemical fume hood.[4]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[4]

    • Use non-sparking tools to prevent ignition of flammable vapors.[4]

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]

    • Keep the container tightly closed in a dry and well-ventilated place.[5]

    • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Step-by-Step Waste Management
  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling and Storage of Waste:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a designated hazardous waste accumulation area, away from general laboratory traffic.

  • Disposal:

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHSO) office.[6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not pour this compound down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Evacuate the area. Remove all sources of ignition. Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal.[4]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact and Inhalation handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 store1 Cool, Dry, Ventilated Area handle3->store1 store2 Tightly Closed Container store1->store2 store3 Away from Incompatibles store2->store3 disp1 Collect in Labeled Container store3->disp1 disp2 Store in Waste Area disp1->disp2 disp3 Contact EHSO for Pickup disp2->disp3

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.